4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Description
4-(3-Bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 3-bromophenyl substituent at the 4-position of the thiazole ring and a 4-(trifluoromethoxy)phenyl group at the 2-amine position. This compound is part of a broader class of 2-aminothiazoles, which are widely explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2OS/c17-11-3-1-2-10(8-11)14-9-24-15(22-14)21-12-4-6-13(7-5-12)23-16(18,19)20/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZJDODFBHJWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and trifluoromethoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group may contribute to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
Antimicrobial Activity
Compounds with 4-fluorophenyl or 4-nitrophenoxy groups (e.g., ) exhibit Gram-positive antibacterial activity (MIC: 8–32 µg/mL) and anthelmintic effects (EC50: 12–25 µg/mL). The target’s trifluoromethoxy group may enhance activity against resistant strains due to reduced susceptibility to enzymatic degradation .
Anticancer and Anti-Inflammatory Activity
Thiazoles with adamantyl () or pyridinyl groups () show anticancer activity (IC50: 5–20 µM). The bromine atom in the target compound could act as a hydrogen bond acceptor, mimicking kinase inhibitors like imatinib .
Biological Activity
The compound 4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula for this compound is with a molecular weight of approximately 503.33 g/mol. The structural characteristics include a thiazole ring that is substituted with bromophenyl and trifluoromethoxy groups, which are crucial for its biological activity.
Synthesis
The synthesis of thiazole derivatives often involves the reaction of appropriate amines with carbonyl compounds in the presence of sulfur sources. For this compound, a typical synthetic route may include:
- Formation of Thiazole Ring : Reacting an appropriate bromo and trifluoromethoxy-substituted phenyl amine with a thioketone or thioamide.
- Purification : Employing recrystallization or chromatography to isolate the desired product.
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have assessed the anticancer potential against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The Sulforhodamine B (SRB) assay has been commonly used to evaluate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.75 |
| A549 | 0.43 |
The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways like PI3K/Akt.
Case Studies
A recent study synthesized a series of thiazole derivatives, including the target compound, and evaluated their biological activities. The findings indicated that derivatives with halogen substitutions showed enhanced activity against resistant microbial strains and exhibited lower cytotoxicity towards normal cells compared to conventional chemotherapeutics .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethoxy enhances the lipophilicity and bioavailability of the compound, contributing to its increased activity. The bromine atom's position on the phenyl ring also plays a crucial role in modulating biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
